1,8-Dichloro-9-methoxyanthracene
Description
Properties
CAS No. |
98797-46-7 |
|---|---|
Molecular Formula |
C15H10Cl2O |
Molecular Weight |
277.1 g/mol |
IUPAC Name |
1,8-dichloro-9-methoxyanthracene |
InChI |
InChI=1S/C15H10Cl2O/c1-18-15-13-9(4-2-6-11(13)16)8-10-5-3-7-12(17)14(10)15/h2-8H,1H3 |
InChI Key |
OQELMUBMCWLRCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC3=C1C(=CC=C3)Cl)C=CC=C2Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,8 Dichloro 9 Methoxyanthracene
Strategic Retrosynthetic Analysis for the Targeted Synthesis of 1,8-Dichloro-9-methoxyanthracene
Retrosynthetic analysis provides a logical framework for dismantling the target molecule, this compound, to identify plausible starting materials and synthetic pathways. The primary disconnections focus on the carbon-halogen and carbon-oxygen bonds.
A logical retrosynthetic approach would involve three key disconnections:
C9-OCH₃ Bond: The methoxy (B1213986) group at the C9 position is a prime candidate for disconnection. This suggests a precursor such as 1,8-dichloro-9-anthrone or a related derivative where the C9 position can be functionalized.
C1-Cl and C8-Cl Bonds: The two chlorine atoms at the peri positions (1 and 8) represent another set of disconnections. This leads back to a non-halogenated anthracene (B1667546) or anthraquinone (B42736) core, which would require a highly regioselective dichlorination step.
Based on this analysis, a primary synthetic intermediate is identified as 1,8-dichloroanthraquinone (B31358) . This precursor is advantageous because the quinone structure deactivates the central ring, allowing for electrophilic substitution on the outer rings. Furthermore, the carbonyl groups can be subsequently modified to introduce the C9-methoxy group. The synthesis would then proceed by first establishing the 1,8-dichloro-anthracene framework and then introducing the methoxy group.
Figure 1: Retrosynthetic Pathway for this compound
Development and Optimization of Precursor Syntheses for Functionalized Anthracene Cores
The synthesis of the central anthracene scaffold is the foundational stage. Anthraquinones are common and stable precursors for substituted anthracenes because the carbonyl groups at positions 9 and 10 protect these highly reactive sites, directing substitution to the outer rings. beilstein-journals.org
The most prevalent method for synthesizing the anthraquinone core is the Friedel–Crafts acylation . This typically involves the reaction of phthalic anhydride (B1165640) with benzene (B151609) in the presence of a Lewis acid catalyst like AlCl₃, followed by a cyclization step in hot, concentrated sulfuric acid. To obtain specifically substituted precursors, substituted benzene derivatives can be used.
Alternatively, Diels-Alder reactions provide another route. For instance, the reaction of 1,4-naphthoquinone (B94277) with a suitable diene can construct the tricyclic system, which can then be oxidized to the corresponding anthraquinone. Optimization of these precursor syntheses involves fine-tuning catalyst choice, solvent systems, and reaction temperatures to maximize yield and purity.
Regioselective Halogenation Strategies on Anthracene Skeletons for 1,8-Dichlorination
Achieving specific 1,8-dichlorination on an anthracene skeleton is a significant chemical challenge. Direct electrophilic chlorination of anthracene is not a viable method as it preferentially occurs at the more electron-rich 9 and 10 positions. quora.com Therefore, indirect methods starting from a suitable precursor like anthraquinone are necessary.
The electron-withdrawing nature of the carbonyl groups in anthraquinone deactivates the central ring and directs electrophilic substitution to the A and C rings. However, achieving specific 1,8-disubstitution requires further directing influences. A common strategy involves:
Sulfonation: Anthraquinone is sulfonated to yield anthraquinone-1,8-disulfonic acid. The sulfonyl groups are strongly deactivating and directing.
Chlorination: The subsequent chlorination of the disulfonic acid derivative can be controlled to occur at specific positions.
Desulfonation: The sulfonic acid groups can then be removed to yield the desired 1,8-dichloroanthraquinone.
Another powerful method is the Sandmeyer reaction , starting from 1,8-diaminoanthraquinone (B86578). The amino groups can be diazotized and subsequently replaced with chlorine atoms using copper(I) chloride. This provides a high-yielding and regiochemically precise route to 1,8-dichloroanthraquinone.
Introduction of Methoxy Functionality at the C9 Position of Anthracene Derivatives
With 1,8-dichloroanthraquinone in hand, the next critical stage is the introduction of the methoxy group at the C9 position. This cannot be achieved directly on the anthraquinone due to the presence of the C9 carbonyl. The transformation requires a multi-step sequence:
Selective Reduction: The 1,8-dichloroanthraquinone is selectively reduced to form 1,8-dichloro-9-anthrone . This reduction must be carefully controlled to avoid over-reduction to the corresponding hydroquinone (B1673460) or anthracene. Reagents like stannous chloride (SnCl₂) in acetic acid are often employed for this purpose.
Methylation/Methoxylation: The resulting anthrone (B1665570) can then be O-methylated to form the enol ether, which is the 9-methoxyanthracene (B3050148) tautomer. However, a more common and stable product is formed by converting the ketone to an alcohol followed by etherification. A more direct approach involves the reaction of the anthrone with a methylating agent like dimethyl sulfate (B86663) or by using methanol (B129727) under acidic conditions to form the methoxy group. One documented approach for a related compound involved silver ion-assisted solvolysis to introduce methoxy groups. nih.gov
Catalytic Approaches in the Formation of this compound (e.g., Transition Metal-Mediated Reactions)
Modern synthetic chemistry heavily relies on catalytic methods to enhance efficiency, selectivity, and sustainability. nih.gov While a single catalytic step for the entire synthesis of this compound is unlikely, transition metal catalysis plays a crucial role in various stages. frontiersin.org
Palladium-Catalyzed Reactions: Palladium catalysts are extensively used for C-H activation and cross-coupling reactions. nih.govbeilstein-journals.org A hypothetical route could involve a palladium-catalyzed C-H arylation to construct the anthracene core from simpler, pre-chlorinated aromatic precursors. beilstein-journals.org
Rhodium-Catalyzed Annulation: Rhodium catalysts have been shown to be effective in the oxidative annulation of aryl boronic acids with internal alkynes to form substituted anthracene derivatives. nih.govfrontiersin.org
Gold-Catalyzed Cyclization: Gold catalysts can mediate the cyclization of o-alkynyldiarylmethanes to produce the anthracene skeleton under mild conditions, offering high flexibility and substrate scope. nih.gov
Lewis Acid Catalysis: Lewis acids such as ZnBr₂, In(OTf)₃, and Bi(OTf)₃ are instrumental in Friedel-Crafts type reactions and cyclodehydration reactions to form the tricyclic core. beilstein-journals.orgbeilstein-journals.org
The table below summarizes some catalytic systems used in the synthesis of related anthracene derivatives.
| Catalyst System | Reaction Type | Substrates | Product Type | Reference |
| Pd(OAc)₂ / Ag₂O | C-H Arylation / Cyclization | o-tolualdehydes, aryl iodides | Substituted Anthracenes | beilstein-journals.org |
| [Rh(cod)Cl]₂ / Cu(OAc)₂ | Oxidative Annulation | Aryl boronic acids, alkynes | Tetrasubstituted Anthracenes | nih.gov |
| AuCl₃ | Intramolecular Cyclization | o-alkynyldiarylmethanes | Substituted Anthracenes | nih.gov |
| ZnBr₂ / SiO₂ | Friedel-Crafts Alkylation | Arenes, Aromatic Aldehydes | 9,10-Diarylanthracenes | beilstein-journals.org |
| In(OTf)₃ | Reductive Dehydration | 2-Benzylic Aromatic Ketones | Substituted Anthracenes | beilstein-journals.org |
Multistep Reaction Sequence Design and Yield Optimization for Industrial and Laboratory Scales
Proposed Synthetic Pathway:
Step 1: Synthesis of 1,8-Diaminoanthraquinone: Starting from anthraquinone, a sequence of nitration followed by reduction yields 1,8-diaminoanthraquinone.
Step 2: Dichlorination via Sandmeyer Reaction: The 1,8-diaminoanthraquinone is subjected to diazotization followed by reaction with CuCl to produce 1,8-dichloroanthraquinone .
Step 3: Selective Reduction to Anthrone: 1,8-dichloroanthraquinone is selectively reduced using a reagent like SnCl₂/HCl to yield 1,8-dichloro-9-anthrone .
Step 4: Methoxylation: The anthrone intermediate is treated with methanol in the presence of an acid catalyst or a methylating agent to form the final product, This compound .
Yield Optimization: For both laboratory and potential industrial scales, each step must be optimized. Key parameters include:
Reaction Conditions: Temperature, pressure, and reaction time must be precisely controlled.
Reagent Stoichiometry: Adjusting the molar ratios of reactants and catalysts can significantly impact yield and reduce side products.
Solvent Choice: The solvent can affect solubility, reactivity, and ease of product isolation.
Purification Methods: Efficient purification techniques like crystallization or chromatography are essential at each stage to ensure the purity of intermediates, which is critical for the success of subsequent steps.
Application of Green Chemistry Principles in the Synthesis of Dichloro-Methoxyanthracenes
Incorporating green chemistry principles is essential for developing sustainable synthetic routes. Several aspects of the synthesis of substituted anthracenes can be improved from an environmental perspective.
Catalytic vs. Stoichiometric Reagents: Employing catalytic methods, particularly those using transition metals, is preferable to using stoichiometric reagents (like AlCl₃ in Friedel-Crafts reactions), as this reduces waste. beilstein-journals.orgnih.gov
Atom Economy: Designing reaction pathways that maximize the incorporation of atoms from the reactants into the final product is a core principle. Reactions like cycloadditions and annulations often have high atom economy.
Solvent Reduction: Traditional syntheses often use hazardous chlorinated solvents. mdpi.org Research into using greener solvents like water, supercritical CO₂, or ionic liquids can significantly reduce environmental impact. mdpi.com Microwave-assisted synthesis can also accelerate reactions, often in the absence of a solvent. mdpi.org
Energy Efficiency: Microwave irradiation has been shown to dramatically speed up reactions like the chlorination of anthracene, reducing reaction times from hours to minutes and often avoiding the need for bulk solvents. mdpi.org
By focusing on these principles, the synthesis of complex molecules like this compound can be made more efficient and environmentally benign.
Derivatization of this compound for Further Functionalization
The strategic functionalization of the this compound scaffold is a critical step in the synthesis of more complex molecules with tailored electronic and steric properties. While direct derivatization of this compound is not extensively documented in publicly available literature, the reactivity of the chloro and methoxy substituents can be inferred from the chemical behavior of analogous anthracene derivatives. The primary avenues for derivatization focus on the transformation of the C-Cl bonds at the 1 and 8 positions and the modification of the methoxy group at the 9-position.
One of the most powerful and versatile methods for the functionalization of aryl chlorides is through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of derivatives. For this compound, the chlorine atoms at the peri-positions are expected to be reactive towards such transformations.
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a prime candidate for introducing new aryl or alkyl groups at the 1 and 8 positions. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity, especially given the steric hindrance around the peri-positions. Research on the related compound, 1,8-dichloroanthracene (B3240527), has demonstrated the feasibility of Suzuki-type couplings to introduce aryl substituents, suggesting a similar reactivity profile for the 9-methoxy derivative.
Another important cross-coupling reaction is the Buchwald-Hartwig amination, which would enable the introduction of nitrogen-based functionalities. This reaction pairs an amine with an aryl halide under palladium catalysis to form a new C-N bond. This would open the door to the synthesis of various anilino- or alkylamino-substituted 9-methoxyanthracenes.
The Sonogashira coupling, which couples a terminal alkyne with an aryl halide, offers a direct route to ethynyl-substituted anthracenes. This methodology has been successfully applied to diiodoanthracene derivatives, which can be prepared from the corresponding dichloro compounds, to create extended π-conjugated systems. researchgate.net
The methoxy group at the 9-position also presents opportunities for derivatization. A key transformation is demethylation to yield the corresponding 1,8-dichloro-9-hydroxyanthracene. This can be achieved using various reagents, such as boron tribromide (BBr₃) or other strong Lewis acids. The resulting phenolic hydroxyl group is a versatile handle for further functionalization. For instance, it can be alkylated to introduce different alkoxy groups, esterified to form ester derivatives, or converted to a triflate, which can then participate in further cross-coupling reactions.
The following tables outline potential derivatization reactions of this compound based on established methodologies for similar aromatic compounds.
Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Type | Reactants | Catalyst/Reagents | Product |
| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 1,8-Diaryl-9-methoxyanthracene |
| Buchwald-Hartwig Amination | This compound, Amine (R-NH₂) | Pd catalyst, Ligand (e.g., BINAP) | 1,8-Di(amino)-9-methoxyanthracene |
| Sonogashira Coupling | This compound, Terminal Alkyne | Pd/Cu catalyst, Base (e.g., Et₃N) | 1,8-Di(alkynyl)-9-methoxyanthracene |
Table 2: Hypothetical Derivatization via the 9-Methoxy Group
| Reaction Type | Reactant | Reagents | Product |
| Demethylation | This compound | BBr₃ | 1,8-Dichloro-9-hydroxyanthracene |
| O-Alkylation | 1,8-Dichloro-9-hydroxyanthracene | Alkyl halide, Base | 1,8-Dichloro-9-alkoxyanthracene |
| Esterification | 1,8-Dichloro-9-hydroxyanthracene | Acyl chloride, Base | 1,8-Dichloro-9-acyloxyanthracene |
The successful implementation of these derivatization strategies would significantly broaden the scope of accessible 1,8-disubstituted-9-methoxyanthracene derivatives, enabling the fine-tuning of their properties for various applications in materials science and medicinal chemistry. Further experimental validation is required to establish the optimal conditions for these transformations on the this compound core.
Elucidation of Reaction Mechanisms and Reactivity Profiles of 1,8 Dichloro 9 Methoxyanthracene
Investigation of Electrophilic Aromatic Substitution Patterns on the 1,8-Dichloro-9-methoxyanthracene Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The reaction proceeds through a two-step mechanism: initial attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate and regioselectivity of EAS are heavily influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. youtube.com
In this compound, the methoxy (B1213986) group at the 9-position is a strong activating group, directing electrophilic attack to the ortho (1, 8, and 10) and para (4 and 5) positions. However, the 1 and 8 positions are already substituted with chlorine atoms. The chlorine atoms themselves are deactivating groups but are also ortho, para-directors. The interplay between the activating methoxy group and the deactivating chloro groups, along with steric hindrance from the peri-chloro substituents, will ultimately determine the substitution pattern.
Detailed experimental studies on the specific electrophilic substitution reactions of this compound are not extensively reported in the available literature. However, based on the general principles of EAS on substituted anthracenes, it can be predicted that electrophilic attack would likely occur at the 10-position, which is activated by the 9-methoxy group and is sterically more accessible than the other available positions.
Nucleophilic Substitution Dynamics Involving the Chlorine Atoms on the Anthracene (B1667546) Framework
Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires either strong activation by electron-withdrawing groups positioned ortho or para to the leaving group or harsh reaction conditions. The chlorine atoms in this compound are not located in positions that are strongly activated for SNAr by the methoxy group. Therefore, direct displacement of the chlorine atoms by common nucleophiles under standard conditions is expected to be difficult.
Oxidative and Reductive Chemical Transformations of this compound
The anthracene core is susceptible to both oxidation and reduction reactions. Oxidation typically occurs across the 9 and 10 positions to form an anthraquinone (B42736) derivative. In the case of this compound, oxidation would likely lead to the formation of 1,8-dichloroanthraquinone (B31358) after subsequent loss of the methoxy group. nih.gov
Reduction of the anthracene moiety can also be achieved, typically yielding 9,10-dihydroanthracene (B76342) derivatives. For this compound, catalytic hydrogenation or reduction with dissolving metals could potentially lead to the formation of 1,8-dichloro-9-methoxy-9,10-dihydroanthracene. Further reduction might lead to the corresponding 1,8-dichloro-9,10-dihydroanthracene. nih.gov
The specific conditions and outcomes of oxidative and reductive transformations of this compound would depend on the reagents and reaction conditions employed.
Photochemical Reactivity and Photo-induced Dimerization of this compound and Analogues
Anthracene and its derivatives are well-known for their photochemical reactivity, particularly their ability to undergo [4π+4π] photodimerization upon irradiation with UV light. This reaction involves the cycloaddition of two anthracene molecules at the 9,10- and 9',10'-positions to form a bridged dimer.
For substituted anthracenes, the efficiency and stereochemistry of photodimerization can be influenced by the nature and position of the substituents. A study on the related compound, 1,8-dichloro-9-methylanthracene, revealed that despite an unfavorable molecular packing in the crystal lattice for direct dimerization, the trans-dimer is formed upon UV irradiation. rsc.org This suggests that the reaction may proceed through crystal imperfections or surface defects. rsc.org
Light-induced dimerization is a powerful tool in various applications, including the control of biological processes. nih.gov The photochemical behavior of this compound is expected to be similar to other 9-substituted anthracenes, though specific studies on this compound are limited.
Pericyclic Reactions and Cycloaddition Chemistry of the Anthracene Moiety, including Diels-Alder Reactions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The anthracene core can act as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition. youtube.com These reactions typically occur across the 9 and 10 positions of the anthracene ring.
The reactivity of substituted anthracenes in Diels-Alder reactions is influenced by the electronic properties of the substituents. Electron-donating groups on the anthracene ring generally increase the rate of reaction with electron-deficient dienophiles. The 9-methoxy group in this compound is expected to enhance its reactivity as a diene.
Diels-Alder reactions of 9-substituted anthracenes have been studied with various dienophiles, such as maleic anhydride (B1165640) and 2-acetamidoacrylate. orientjchem.orgcsp.edu The regioselectivity of these reactions can be influenced by both electronic and steric factors. orientjchem.org For instance, the reaction of 9-chloroanthracene (B1582455) with 2-acetamidoacrylate yields a mixture of meta and ortho isomers. orientjchem.org The Diels-Alder reaction of anthracene derivatives is a valuable method for the synthesis of complex carbocyclic frameworks. orientjchem.orgchempedia.info
| Diene | Dienophile | Product Type | Reference |
| 9-Cyanoanthracene | Acrylonitrile | Ortho and Meta Adducts | orientjchem.org |
| 9-Methylanthracene | 2-Acetamidoacrylate | Meta Isomer | orientjchem.org |
| 9-Chloroanthracene | 2-Acetamidoacrylate | Meta and Ortho Isomers | orientjchem.org |
| Anthracene | Maleic Anhydride | [4+2] Cycloadduct | csp.edu |
| 9-Methylanthracene | Maleic Anhydride | [4+2] Cycloadduct | csp.edu |
| 9-Anthracenecarboxaldehyde | Maleic Anhydride | [4+2] Cycloadduct | csp.edu |
Mechanistic Studies of Metal-Catalyzed Coupling Reactions Employing this compound as a Substrate
Metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates in these reactions. The chlorine atoms in this compound could potentially serve as handles for such transformations.
While specific studies on the use of this compound in metal-catalyzed coupling reactions are not detailed in the provided search results, the general principles of these reactions can be applied. The reactivity of the C-Cl bonds would depend on the specific catalyst system and reaction conditions. Palladium- and nickel-based catalysts are commonly used for the activation of aryl chlorides. The presence of two chloro substituents offers the possibility of sequential or double coupling reactions, leading to the synthesis of more complex anthracene derivatives.
Kinetic and Thermodynamic Parameters Governing Transformations of this compound
The kinetics and thermodynamics of chemical reactions provide crucial insights into reaction rates and equilibria. For the reactions of this compound, these parameters would be influenced by the electronic and steric effects of the substituents.
Kinetic studies of Diels-Alder reactions involving 9-substituted anthracenes have shown that electron-donating groups, such as a methyl group, increase the reaction rate, while electron-withdrawing groups, like an aldehyde, decrease it. csp.edu This is consistent with the expected increase in the HOMO energy of the anthracene diene with an electron-donating substituent, leading to a smaller energy gap with the LUMO of the dienophile.
Thermodynamic parameters, such as the enthalpy and entropy of reaction, would determine the position of equilibrium. Diels-Alder reactions are typically exothermic and have a negative entropy of reaction, favoring the product at lower temperatures. youtube.com The specific kinetic and thermodynamic data for reactions involving this compound would require dedicated experimental investigation.
Reactivity Modulation through Transformation of the Methoxy Substituent
The reactivity of the aromatic core of this compound can be significantly altered by chemical transformations of the methoxy group at the 9-position. Modification of this substituent can influence the electronic properties and steric environment of the anthracene system, thereby opening pathways to novel derivatives with distinct chemical behaviors. Key transformations include the conversion of the methoxy group into a hydroxyl or an acyloxy functionality, which modulates the reactivity of the entire molecule.
A plausible and synthetically valuable transformation of this compound involves its conversion to 1,8-dichloro-9(10H)-anthracenone. This transformation from an ether to a ketone fundamentally changes the electronic nature of the 9-position from an electron-donating to an electron-withdrawing center. While direct conversion of this compound to the corresponding anthracenone (B14071504) is not extensively detailed in readily available literature, a related and crucial synthetic route starts from 1,8-dichloroanthraquinone.
The reduction of 1,8-dichloroanthraquinone, for instance with stannous chloride (SnCl₂) in boiling hydrochloric acid and acetic acid, selectively reduces one of the carbonyl groups to yield 1,8-dichloro-9(10H)-anthracenone. google.com This anthracenone serves as a key intermediate for further functionalization at the 9-position.
The resulting 1,8-dichloro-9(10H)-anthracenone can be readily acylated to produce a variety of 9-acyloxy-1,8-dichloroanthracene derivatives. nih.gov This esterification is typically achieved by reacting the anthracenone with an appropriate acyl chloride in a solvent like dichloromethane (B109758) (CH₂Cl₂), often with a catalytic amount of a weak base such as pyridine. google.comnih.gov The reaction is believed to proceed through the enol tautomer of the anthracenone. google.com
This transformation from a methoxy group (in the parent compound) to an acyloxy group via the anthracenone intermediate demonstrates a powerful strategy for modulating the reactivity of the 1,8-dichloroanthracene (B3240527) scaffold. The introduction of different acyl groups allows for fine-tuning of the electronic and steric properties of the molecule, which can influence its subsequent chemical reactions and potential applications.
Table 1: Synthesis of 9-Acyloxy-1,8-dichloroanthracene Derivatives
| Starting Material | Reagent | Product | Reference |
| 1,8-Dichloro-9(10H)-anthracenone | Acyl Chlorides | 9-Acyloxy-1,8-dichloroanthracene derivatives | google.comnih.gov |
The ability to convert the methoxy substituent into other functional groups highlights the versatility of the 1,8-dichloroanthracene framework for the synthesis of a diverse range of derivatives with tailored properties.
Advanced Spectroscopic and Analytical Methodologies for Characterization
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 1,8-dichloro-9-methoxyanthracene, providing an unambiguous determination of its elemental composition. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), which allows for the calculation of a unique elemental formula.
For this compound, with a chemical formula of C₁₅H₁₀Cl₂O, the theoretical monoisotopic mass can be calculated with high precision. This experimental precision is crucial for distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
|---|---|
| Formula | C₁₅H₁₀Cl₂O |
| Nominal Mass | 276 Da |
| Monoisotopic Mass | 276.01087 Da |
| Molecular Weight | 277.15 g/mol nih.gov |
Note: Data is calculated based on the most abundant isotopes.
Beyond precise mass determination, HRMS coupled with fragmentation techniques (e.g., MS/MS or tandem MS) offers deep structural insights. While specific experimental fragmentation data for this compound is not widely published, a predictable fragmentation pattern can be inferred based on its structure. Initial fragmentation would likely involve the loss of the methoxy (B1213986) group (•OCH₃) or a methyl radical (•CH₃) followed by the loss of a carbonyl group (CO). Subsequent fragmentation would involve the sequential loss of chlorine atoms and cleavage of the anthracene (B1667546) ring system, characteristic of polycyclic aromatic hydrocarbons. The distinct isotopic pattern of the two chlorine atoms ([M], [M+2], [M+4] peaks in an approximate 9:6:1 ratio) serves as a clear diagnostic marker for its presence and helps confirm the number of chlorine atoms in any given fragment.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise covalent structure of a molecule in solution. Although specific experimental spectra for this compound are not publicly available from vendors like Sigma-Aldrich sigmaaldrich.com, the expected spectra can be predicted, and the utility of various NMR experiments can be described.
¹H NMR: The ¹H NMR spectrum would provide information on the number and connectivity of hydrogen atoms. For this compound, one would expect to see signals corresponding to the aromatic protons and a distinct singlet for the methoxy group protons (-OCH₃). The aromatic region (likely between 7.0 and 9.0 ppm) would show a complex pattern of doublets and triplets, reflecting the coupling between adjacent protons on the substituted benzene (B151609) rings. The proton at the C10 position would likely appear as a singlet at a downfield chemical shift.
¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. The molecule has 15 carbon atoms, and due to its asymmetry, 15 distinct signals would be expected. This would include the methoxy carbon (around 55-65 ppm), aromatic carbons attached to chlorine (which show the effect of the electronegative atom), quaternary carbons, and standard aromatic CH carbons.
Multi-Dimensional NMR (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy) would establish the ¹H-¹H coupling networks, confirming which protons are adjacent on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each technique provides a unique "fingerprint" that is highly specific to the compound's structure.
Aromatic C-H stretching: Above 3000 cm⁻¹
Aliphatic C-H stretching (methoxy group): Just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹)
C-O-C (ether) stretching: Strong bands in the 1050-1250 cm⁻¹ region.
Aromatic C=C ring stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
C-Cl stretching: In the lower frequency region (typically 600-800 cm⁻¹).
Aromatic C-H out-of-plane bending: Strong bands in the 675-900 cm⁻¹ region, which are diagnostic of the substitution pattern.
Raman Spectroscopy: Raman spectroscopy, which measures light scattering, is complementary to FT-IR. It is particularly sensitive to symmetric vibrations and non-polar bonds. For this molecule, the symmetric stretching of the aromatic rings and the C-Cl bonds would likely produce strong Raman signals. The Raman spectrum for 1,8-dichloroanthraquinone (B31358) has been recorded and is available for comparison of the dichlorinated anthracene core vibrations nih.gov.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Understanding Electronic Transitions and Photophysical Properties
The extended π-conjugated system of the anthracene core endows this compound with distinct photophysical properties, which can be studied using UV-Visible (UV-Vis) absorption and fluorescence spectroscopy.
UV-Vis Absorption: Anthracene itself displays a characteristic absorption spectrum with well-defined vibronic structures between 300 and 380 nm. The introduction of substituents alters the electronic properties and thus the absorption profile. The electron-withdrawing chlorine atoms and the electron-donating methoxy group, along with the steric interactions they induce, are expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted anthracene. For comparison, the highly substituted 1,8-dichloro-9,10-bis(phenylethynyl)anthracene (B1661967) exhibits a maximum absorption wavelength of 499 nm in benzene, indicating that the 1,8-dichloroanthracene (B3240527) core contributes to absorption at longer wavelengths .
Fluorescence Spectroscopy: Anthracene derivatives are known for their strong fluorescence. Upon excitation with UV light, this compound is expected to exhibit fluorescence, typically with mirror-image vibronic structure to its absorption spectrum. The emission color and quantum yield would be highly dependent on the electronic effects of the substituents and the molecular geometry. The chlorine atoms, due to the "heavy-atom effect," may increase intersystem crossing to the triplet state, potentially quenching some fluorescence compared to non-halogenated analogues.
Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Three-Dimensional Molecular and Crystal Structure Elucidation
Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive and unambiguous structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not reported, the structure of the closely related compound 1,8-dichloro-9-methylanthracene has been solved and provides excellent insight into the expected molecular geometry iucr.org.
The peri-positioning of the two chlorine atoms and the substituent at C9 creates significant steric strain, forcing the anthracene skeleton to deviate from planarity. In the crystal structure of the methyl analogue, the C9 atom is displaced by 0.19 Å from the mean molecular plane. The methyl carbon is pushed further, displaced by 0.80 Å, while the chlorine atoms are displaced by 0.33 Å on the opposite side of the plane iucr.org. A similar pronounced distortion is expected for this compound, with the methoxy group being pushed out of the plane due to steric repulsion from the adjacent chlorine atoms.
Table 2: Crystallographic Data for the Analogue 1,8-Dichloro-9-methylanthracene iucr.org
| Parameter | Value |
|---|---|
| Formula | C₁₅H₁₀Cl₂ |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 7.13 |
| b (Å) | 19.46 |
| c (Å) | 8.76 |
| Z (molecules/cell) | 4 |
This data for the methyl-substituted analogue strongly suggests that this compound would also adopt a significantly distorted, non-planar conformation.
Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment, Isomer Separation, and Reaction Monitoring
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and isomers, thereby ensuring sample purity.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode (e.g., using a C18 column), is an excellent method for assessing the purity of this compound. The compound's aromatic nature makes it highly responsive to a UV detector. A typical analysis would involve running the sample through the column with a mobile phase, such as a methanol (B129727)/water or acetonitrile/water gradient. The purity is determined by integrating the area of the peak corresponding to the target compound relative to the total area of all peaks. HPLC can also be used to monitor the progress of a synthesis reaction.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for purity analysis, especially for volatile and thermally stable compounds. The sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer for detection. PubChem lists a GC-MS spectrum for this compound, confirming its suitability for this analysis method nih.gov. The retention time from the GC provides one level of identification, while the mass spectrum provides another, making GC-MS a highly reliable technique for confirming the identity and purity of the compound.
Application of Advanced Analytical Separations for Complex Mixture Analysis involving this compound
When this compound is present in a complex matrix, such as a crude synthetic reaction mixture or an environmental sample, one-dimensional chromatography may be insufficient to resolve it from all other components. In such cases, advanced multi-dimensional separation techniques are required.
Comprehensive two-dimensional gas chromatography (GC×GC), often coupled with a time-of-flight mass spectrometer (TOF-MS), offers vastly superior resolving power. In a GC×GC system, the effluent from a primary GC column is passed through a modulator and subjected to a second, very fast separation on a column with a different stationary phase. This spreads the components over a two-dimensional plane, allowing for the separation of compounds that would co-elute in a one-dimensional system. This technique would be ideal for resolving this compound from structurally similar isomers (e.g., other dichloro-methoxyanthracene isomers) or from other polycyclic aromatic compounds that might be present in a complex sample, providing an unparalleled level of detail in the analysis.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Charge Distribution
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like 1,8-Dichloro-9-methoxyanthracene. These methods allow for the determination of the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. muni.czyoutube.com A larger HOMO-LUMO gap generally signifies higher stability and lower reactivity. muni.cz
For substituted anthracenes, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels. In the case of this compound, the electron-withdrawing chloro groups at the peri-positions and the electron-donating methoxy (B1213986) group at the 9-position create a complex electronic environment. DFT calculations can precisely map the electron density distribution, revealing regions of partial positive and negative charge within the molecule. This charge distribution is critical in understanding the molecule's reactivity towards electrophiles and nucleophiles.
The HOMO is typically associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energies of these orbitals are used to calculate various global reactivity descriptors, as detailed in the table below.
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of an atom or molecule to attract shared electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance to a change in electron distribution or charge transfer. irjweb.com |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. researchgate.net |
| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the electrophilic character of a molecule. irjweb.com |
This table outlines key quantum chemical parameters derived from HOMO and LUMO energies, providing a framework for understanding the reactivity of this compound. The values for these parameters can be calculated using the output from DFT computations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and the nature of its interactions with other molecules. mdpi.com
Due to the steric hindrance between the peri-chloro substituents and the methoxy group at the 9-position, the anthracene (B1667546) core of this compound is expected to exhibit significant distortion from planarity. researchgate.net MD simulations can map the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. elifesciences.orgnih.govresearchgate.net This information is crucial for understanding how the molecule's shape influences its reactivity and physical properties.
Furthermore, MD simulations can be employed to study intermolecular interactions. By simulating a system containing multiple molecules of this compound, it is possible to analyze the preferred modes of association and the types of non-covalent forces that govern these interactions in condensed phases.
Modeling of Reaction Pathways, Transition States, and Energy Landscapes for Synthetic Transformations
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given transformation, chemists can identify the most probable reaction pathways. This involves locating the transition state structures, which are the high-energy intermediates that connect reactants to products.
The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For instance, in reactions such as Diels-Alder, where substituted anthracenes are known to participate, computational modeling can predict the regioselectivity and stereoselectivity of the cycloaddition. researchgate.net These theoretical predictions can guide the design of new synthetic routes and the optimization of reaction conditions.
Prediction of Spectroscopic Parameters to Aid Experimental Assignment and Interpretation
Theoretical calculations can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure and understand the electronic properties of this compound. For example, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This information is invaluable for interpreting experimental UV-Vis spectra.
Similarly, computational methods can predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. By comparing the calculated spectra with the experimental ones, a detailed assignment of the signals can be achieved, providing a deeper understanding of the molecular structure and bonding.
Investigation of Steric and Electronic Effects of Dichloro- and Methoxy-Substituents on Molecular Topology and Reactivity
Electronically, the chlorine atoms are electron-withdrawing through induction but weakly electron-donating through resonance. The methoxy group at the 9-position is a strong electron-donating group through resonance. This push-pull electronic arrangement significantly influences the electron density distribution across the anthracene core, making certain positions more susceptible to electrophilic or nucleophilic attack. Computational studies can quantify these effects by analyzing the molecular electrostatic potential (MEP) and atomic charges.
Studies on Non-Covalent Interactions and Crystal Packing Architectures in Solid-State Aggregates
In the solid state, molecules of this compound will arrange themselves in a specific three-dimensional lattice, known as the crystal packing. researchgate.net The nature of this packing is governed by a variety of non-covalent interactions, including van der Waals forces, dipole-dipole interactions, and potentially weaker C-H···O or C-H···Cl hydrogen bonds. researchgate.netresearchgate.netmdpi.com
Computational methods, such as those based on DFT with dispersion corrections, can be used to model and analyze these intermolecular interactions. mdpi.com By calculating the interaction energies between molecular pairs, it is possible to understand the forces that stabilize the crystal structure. Hirshfeld surface analysis is another powerful computational tool that can visualize and quantify the different types of intermolecular contacts within the crystal. researchgate.net Understanding the crystal packing is crucial as it can influence the material's bulk properties, such as its melting point, solubility, and solid-state fluorescence.
Applications in Advanced Materials Science and Research Technologies Non Clinical
Utilization as a Building Block in Organic Electronic Materials (e.g., OLEDs, OFETs, Organic Photovoltaics)
The intrinsic photophysical properties of the anthracene (B1667546) core make it a foundational element in the design of organic electronic materials. The substitution pattern on the anthracene ring system significantly influences its electronic characteristics, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as charge carrier mobility. These parameters are critical for the performance of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
The introduction of electron-withdrawing chlorine atoms and an electron-donating methoxy (B1213986) group at the 1, 8, and 9 positions of the anthracene skeleton in 1,8-dichloro-9-methoxyanthracene is expected to modulate these properties. Theoretical studies on substituted anthracenes have shown that such functionalization can lead to a red-shift in the emission spectrum and can influence the oscillator strength. acs.org Specifically, substitutions can alter the energy of the bright La excited state, which is crucial for emissive applications. acs.org While direct reports on the integration of this compound into OLED, OFET, or OPV devices are not prevalent in the literature, the principles of molecular design in organic electronics suggest its potential. For instance, the modification of anthracene derivatives with different functional groups is a common strategy to fine-tune their electronic properties and intermolecular interactions, which in turn affects device performance. mdpi.com The steric hindrance introduced by the substituents can suppress intermolecular interactions, potentially enhancing fluorescence emission in the solid state. mdpi.com
The following table summarizes the key properties of anthracene derivatives relevant to their application in organic electronics and how they are influenced by substitution.
| Property | Influence of Substitution | Relevance to Organic Electronics |
| HOMO/LUMO Energy Levels | Electron-donating groups generally raise the HOMO level, while electron-withdrawing groups lower the LUMO level. The combination in this compound would lead to a specific energy gap. | Determines the injection of charge carriers (holes and electrons) from the electrodes and the open-circuit voltage in OPVs. |
| Fluorescence Quantum Yield | Substitution at the 9 and 10 positions can significantly alter the fluorescence quantum yield. mdpi.com | A high quantum yield is essential for efficient light emission in OLEDs. |
| Charge Carrier Mobility | The packing of molecules in the solid state, influenced by substituents, dictates the efficiency of charge transport. | High mobility is crucial for the performance of OFETs and for efficient charge extraction in OPVs. |
| Emission Color | The nature and position of substituents can shift the emission wavelength, allowing for color tuning in OLEDs. acs.org | Enables the creation of red, green, and blue pixels for full-color displays. |
Development of Fluorescent Probes and Chemosensors based on this compound Derivatives for Analytical Applications
The inherent fluorescence of the anthracene moiety provides a strong foundation for the development of fluorescent probes and chemosensors. The principle behind these sensors often involves the modulation of the fluorophore's emission in the presence of a specific analyte. The substitution on the anthracene core can be tailored to create specific binding sites for analytes and to fine-tune the photophysical response upon binding.
The synthesis of novel anthracene derivatives is a key area of research for creating fluorescent probes for biological systems. nih.gov For example, 9-anthracenecarboxamides have been synthesized and their fluorescent properties investigated in various solvents to explore their potential as biological probes. nih.gov The development of sensors for specific species is an active area of research, and anthracene derivatives have shown promise in this regard. nih.gov
While specific studies detailing the use of this compound as a fluorescent probe are not widely reported, its structural features suggest potential in this area. The chlorine and methoxy substituents can influence the electron density and steric environment around the anthracene core, which could be exploited for selective analyte recognition. Further functionalization of the molecule could introduce specific binding moieties, leading to derivatives that exhibit a "turn-on" or "turn-off" fluorescent response upon interaction with a target molecule or ion. The effect of substituents on the fluorescence properties of anthracene is a well-studied phenomenon, with both electron-donating and -withdrawing groups capable of shifting the emission wavelength and altering the quantum yield. acs.org
Incorporation into Supramolecular Assemblies and Host-Guest Systems
The planar and aromatic nature of the anthracene core makes it an attractive component for the construction of supramolecular assemblies and host-guest systems. These organized structures are held together by non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. The substituents on the anthracene ring play a crucial role in directing the self-assembly process and determining the final architecture and properties of the resulting supramolecular entity.
Although specific examples of this compound in supramolecular assemblies are not extensively documented, the principles of supramolecular chemistry suggest its potential. The chlorine atoms can participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular structures. The methoxy group can act as a hydrogen bond acceptor. The interplay of these interactions, along with π-π stacking of the anthracene cores, could lead to the formation of well-defined and functional supramolecular architectures.
Role in Polymer Chemistry: Design of Functional Polymers and Networks
Anthracene-containing polymers are a class of materials that have garnered significant interest due to their unique photophysical and photochemical properties. The anthracene unit can be incorporated into the polymer backbone or as a pendant group, imparting its characteristics to the macromolecule. These polymers have potential applications in areas such as light-harvesting systems, sensors, and photoresponsive materials.
While there is no direct evidence of this compound being used as a monomer in polymer chemistry, its structure suggests it could be a valuable building block. The chloro substituents could potentially serve as sites for polymerization reactions, such as cross-coupling reactions, to incorporate the anthracene unit into a polymer chain. The methoxy group could be used to tune the solubility and processing characteristics of the resulting polymer. The presence of the anthracene core would endow the polymer with its characteristic fluorescence and photochemical reactivity, such as the ability to undergo [4+4] cycloaddition upon irradiation, which can be used to create cross-linked networks or photo-patternable materials.
Application in Photoredox Catalysis and Related Photo-induced Processes
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions using visible light as the energy source. The key to this process is a photocatalyst that can absorb light and initiate single-electron transfer (SET) processes to activate substrates. Anthracene and its derivatives are known to possess the necessary photophysical properties to act as organic photoredox catalysts.
The photocatalytic potential of an anthracene derivative is determined by its redox potentials in the ground and excited states, as well as its absorption spectrum and excited-state lifetime. The substitution on the anthracene core can be used to tune these properties. For example, the introduction of electron-withdrawing or -donating groups can modulate the redox potentials, making the catalyst suitable for a wider range of substrates and reactions. While this compound has not been explicitly reported as a photoredox catalyst, its substituted anthracene structure warrants investigation in this area. The combination of chloro and methoxy groups would influence its electronic properties, potentially making it a suitable candidate for specific photocatalytic applications.
As a Versatile Intermediate in the Synthesis of Complex Organic Molecules for Research
One of the most significant roles of this compound in non-clinical research is its utility as a versatile synthetic intermediate. The functional groups on the anthracene core provide multiple reaction sites for further chemical transformations, allowing for the construction of more complex and functionalized anthracene derivatives.
The synthesis of 9-acyloxy-1,8-dichloroanthracene derivatives has been reported starting from 1,8-dichloro-9(10H)-anthracenone, which is a closely related precursor. nih.gov This work highlights the utility of the 1,8-dichloroanthracene (B3240527) framework as a scaffold for building more elaborate structures. nih.govgoogle.com The synthesis of these derivatives was pursued for their potential cytotoxic activity. nih.gov The general synthetic route involves the reduction of the corresponding anthraquinone (B42736) followed by acylation. nih.gov This established reactivity underscores the potential of this compound to serve as a starting material for a variety of other substituted anthracenes. The chlorine atoms can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, while the methoxy group can be cleaved to reveal a hydroxyl group for further functionalization. This versatility makes this compound a valuable building block for medicinal chemistry research and the development of novel organic materials. google.com
Structure Reactivity and Structure Property Relationships of 1,8 Dichloro 9 Methoxyanthracene
Impact of the 1,8-Dichlorination Pattern on the Electronic and Steric Environment of the Anthracene (B1667546) Core
Steric Effects: The van der Waals radii of the two chlorine atoms are larger than the space available between the 1 and 8 positions in an ideal planar anthracene structure. This leads to steric repulsion, forcing the anthracene ring system to deviate from planarity. iucr.org Structural studies of the closely related 1,8-dichloro-9-methylanthracene have shown a pronounced distortion of the anthracene skeleton. iucr.org In this analogue, the C(9) atom is displaced from the mean molecular plane, and the chlorine atoms are also pushed out of the plane in the opposite direction. iucr.org A similar distortion is expected for 1,8-dichloro-9-methoxyanthracene, where the bulky chlorine atoms and the 9-methoxy group would interact sterically, likely causing a puckering of the aromatic rings. This distortion can affect the molecule's crystal packing and its photophysical properties.
A theoretical study on the Diels-Alder reaction of 1,8-dichloroanthracene (B3240527) indicated that the diene has a higher nucleophilicity than the dienophile, acrolein. nih.gov However, the global electrophilicity of 1,8-dichloroanthracene was found to be higher than that of acrolein, suggesting a reaction with inverse electron demand character might be possible under certain conditions. nih.gov The study also highlighted the low polar character of this cycloaddition reaction. nih.gov
The Influence of the 9-Methoxy Group on Aromaticity, Electron Density Distribution, and Reactivity
The methoxy (B1213986) group (-OCH3) at the 9-position of the anthracene core is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. researchgate.net This has a significant impact on the electronic properties and reactivity of the molecule.
Aromaticity and Electron Density: The methoxy group increases the electron density of the anthracene ring system, particularly at the ortho and para positions relative to its point of attachment. researchgate.net In the case of 9-methoxyanthracene (B3050148), this enhances the electron density of the entire aromatic system, with a pronounced effect on the central ring. researchgate.net This increased electron density can affect the aromaticity of the individual rings. In anthracene, the aromaticity is distributed across the three rings. wikipedia.org The electron-donating methoxy group can further stabilize resonance structures where the central ring possesses a higher degree of aromatic character, making it more susceptible to electrophilic attack.
The presence of the methoxy group is known to modulate the electronic and optical properties of the anthracene core, influencing its absorption and emission spectra. ontosight.ai 9-Methoxyanthracene is known for its fluorescent properties, which are a direct consequence of the electronic nature of the substituted anthracene system. ontosight.ai
Reactivity: The electron-donating nature of the methoxy group activates the anthracene core towards electrophilic substitution reactions. researchgate.netnumberanalytics.com This effect is most pronounced at the 10-position (the para position relative to the methoxy group), which becomes highly susceptible to electrophilic attack. However, in this compound, the steric hindrance from the two peri-chlorine atoms would likely shield the 10-position to some extent, potentially directing reactions to other less hindered positions or requiring more forcing reaction conditions.
The combination of the electron-donating 9-methoxy group and the electron-withdrawing 1,8-dichloro substituents creates a "push-pull" electronic environment. This can lead to interesting photophysical properties, such as intramolecular charge transfer character in the excited state, which can influence fluorescence quantum yields and emission wavelengths.
Comparative Analysis of Reactivity and Properties with Isomeric Dichloro- and Methoxy-Anthracenes
The specific substitution pattern of this compound imparts unique properties compared to its isomers.
| Property | Unsubstituted Anthracene | 9-Methoxyanthracene | 1,5-Dichloroanthracene | This compound |
| Reactivity towards Electrophiles | High at 9,10-positions numberanalytics.com | Very high at 10-position researchgate.net | Reduced reactivity, less predictable regioselectivity | Complex: 9-methoxy group activates, 1,8-dichloro groups deactivate and sterically hinder. |
| Molecular Geometry | Planar wikipedia.org | Largely planar nih.gov | Likely planar | Distorted/Non-planar due to steric strain iucr.org |
| Fluorescence | Blue fluorescence numberanalytics.com | Strong blue fluorescence ontosight.ai | Likely fluorescent | Expected to be fluorescent, potentially with altered wavelength and quantum yield due to push-pull effects. |
Reactivity Comparison:
Anthracene: Readily undergoes electrophilic substitution and Diels-Alder cycloadditions at the 9 and 10-positions. numberanalytics.com
9-Methoxyanthracene: The powerful electron-donating methoxy group makes the 10-position exceptionally reactive towards electrophiles. researchgate.net
Isomeric Dichloroanthracenes (e.g., 1,5- or 2,6-dichloroanthracene): The chlorine atoms deactivate the rings they are attached to, making the molecule less reactive than unsubstituted anthracene. The regioselectivity of reactions would depend on the specific substitution pattern. In contrast to the 1,8-isomer, these isomers would likely experience less steric strain and remain largely planar.
This compound: The reactivity is a complex interplay of the activating methoxy group, the deactivating chloro groups, and significant steric hindrance around the central ring. While the 10-position is electronically activated, it is also sterically crowded by the 1,8-dichloro substituents.
Correlation between Molecular Geometry, Crystal Packing, and Macroscopic Properties (e.g., Mechanoluminescence)
The macroscopic properties of molecular crystals are intrinsically linked to the molecule's geometry and how the molecules arrange themselves in the solid state.
Molecular Geometry and Crystal Packing: As established, this compound is expected to be a non-planar molecule due to steric repulsion between the peri-chlorine atoms and the 9-methoxy group. iucr.org This molecular distortion will be a key factor in determining its crystal packing. Planar aromatic molecules often stack via π-π interactions, but the distorted shape of this compound might prevent efficient co-facial π-stacking. mdpi.comresearchgate.net Instead, the crystal packing might be dominated by other intermolecular interactions, such as C-H···π or halogen bonding interactions. The crystal structure of the related 1,8-dichloro-9-methylanthracene shows that adjacent molecules are packed nearly perpendicularly to each other. iucr.org This type of packing, influenced by the distorted molecular shape, minimizes steric clashes and maximizes favorable intermolecular contacts.
Mechanoluminescence: Mechanoluminescence (ML) is the emission of light induced by mechanical stress on a crystal. rsc.org The phenomenon is closely related to the crystal structure, and non-centrosymmetric crystal packing is often a prerequisite for strong ML. rsc.org The way molecules are packed determines how mechanical energy can lead to the formation of excited states that subsequently emit light.
Studies on other anthracene derivatives have shown a clear link between their crystal packing and ML properties. rsc.orgrsc.org For instance, different polymorphs (different crystal structures of the same compound) can exhibit vastly different ML behaviors, with one being strongly luminescent while another is not. mdpi.comdp.tech The presence of slip planes in the crystal lattice and specific intermolecular interactions are thought to facilitate the charge separation and recombination processes that lead to light emission upon mechanical grinding or crushing. rsc.org
Given that this compound possesses a distorted structure and is likely to adopt a complex, potentially non-centrosymmetric, packing arrangement, it is a candidate for exhibiting interesting solid-state luminescent properties, including mechanoluminescence. The specific nature of its ML, if any, would depend critically on the precise details of its crystal structure.
General Principles Governing the Functionalization and Reactivity of Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. numberanalytics.com Their functionalization and reactivity are governed by a set of fundamental principles:
Electronic Effects: The distribution of π-electrons in the fused ring system is a primary determinant of reactivity. numberanalytics.com
Aromaticity: Reactions that lead to a product with a greater degree of aromatic stabilization are generally favored. For example, the reaction of anthracene at the 9,10-positions leaves two intact benzene (B151609) rings in the product, which is energetically favorable. researchgate.netwikipedia.org
Substituent Effects: Electron-donating groups (e.g., -OCH3, -CH3) activate the ring towards electrophilic attack, while electron-withdrawing groups (e.g., -NO2, -Cl) deactivate it. researchgate.netnumberanalytics.com These substituents direct incoming electrophiles to specific positions (ortho, para, or meta).
Frontier Molecular Orbitals: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity, especially in pericyclic reactions like the Diels-Alder reaction. researchgate.net The reaction typically occurs at the atoms with the largest coefficients in the relevant frontier orbital.
Steric Effects: The three-dimensional shape of a PAH and its substituents can hinder the approach of a reagent to a particular reaction site. numberanalytics.com In highly substituted or sterically crowded PAHs, such as those with peri-substituents, reactions may be slowed down or directed to less hindered positions, even if those positions are electronically less favorable. iucr.orgwikipedia.org
Reaction Types: PAHs undergo several characteristic reactions:
Electrophilic Aromatic Substitution: The replacement of a hydrogen atom on the aromatic ring with an electrophile (e.g., nitration, halogenation, Friedel-Crafts acylation). numberanalytics.com
Nucleophilic Aromatic Substitution: This is less common for electron-rich PAHs unless strong electron-withdrawing groups are present.
Oxidation and Reduction: PAHs can be oxidized to form quinones or reduced to form hydroaromatic compounds.
Cycloaddition Reactions: The Diels-Alder reaction is a classic example, where a diene system within the PAH reacts with a dienophile. rsc.org
The functionalization of PAHs is a key strategy for tuning their properties for applications in materials science, such as organic semiconductors and light-emitting diodes, by modifying their electronic structure, solubility, and solid-state packing. nih.govnih.govfau.eu
Future Directions and Emerging Research Avenues for 1,8 Dichloro 9 Methoxyanthracene
The unique electronic and photophysical properties of the anthracene (B1667546) scaffold continue to drive research into its derivatives for a wide array of applications. nih.gov The compound 1,8-Dichloro-9-methoxyanthracene, with its specific substitution pattern, represents a promising but underexplored molecule. Future research is poised to unlock its full potential by focusing on more efficient synthetic methods, integration into advanced materials, detailed photophysical analysis, computational design, and expansion into new scientific fields.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,8-Dichloro-9-methoxyanthracene, and how can reaction conditions be optimized?
- Methodology :
- Starting Materials : Use anthracene derivatives with pre-functionalized substituents (e.g., 9-methoxy groups) as precursors. Electrophilic aromatic substitution (EAS) with Cl₂ or SO₂Cl₂ under controlled temperatures (40–60°C) is a common approach .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of chlorinating agents and reaction time to minimize byproducts like 1,5-dichloro isomers .
- Purification : Column chromatography using silica gel with hexane/ethyl acetate (4:1) resolves positional isomers. Confirm purity via NMR (¹H/¹³C) and HPLC (≥98%) .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Analytical Techniques :
- Spectroscopy : ¹H NMR (δ 7.2–8.5 ppm for aromatic protons), ¹³C NMR (distinct signals for Cl and OCH₃ substituents), and FT-IR (C-Cl stretch at 750 cm⁻¹, C-O-C at 1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 307.02) .
- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., C: 70.30%, H: 3.93%) .
Q. What stability considerations are critical for handling and storing this compound?
- Guidelines :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as anthracene derivatives are prone to dimerization under UV light .
- Moisture Control : Use desiccants in storage containers to avoid hydrolysis of methoxy groups .
Advanced Research Questions
Q. How do electronic effects of chloro and methoxy substituents influence the photophysical properties of this compound?
- Experimental Design :
- UV-Vis Spectroscopy : Compare absorption maxima (λₘₐₓ) in polar vs. non-polar solvents. Cl groups induce bathochromic shifts (~10 nm) due to electron-withdrawing effects, while OCH₃ enhances fluorescence quantum yield via electron donation .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO gaps and predict charge-transfer behavior .
Q. What strategies resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
- Data Analysis :
- Catalyst Screening : Test Pd(PPh₃)₄, CuI, and Ni(dppe)Cl₂ under Suzuki-Miyaura conditions. Pd-based systems show higher yields (75–90%) for biaryl products, but competing dechlorination occurs at >100°C .
- Kinetic Studies : Use in situ IR to track intermediates. Steric hindrance from 1,8-Cl groups slows transmetalation steps, requiring longer reaction times (24–48 hrs) .
Q. Can this compound serve as a building block for optoelectronic materials?
- Application Focus :
- OLED Fabrication : Incorporate into host-guest emitters. Measure electroluminescence efficiency (cd/A) and CIE coordinates. Anthracene cores with Cl/OCH₃ show blue emission (450–470 nm) but require doping (<5 wt%) to prevent aggregation .
- Single-Crystal X-ray Diffraction : Resolve packing motifs (e.g., π-π stacking distances <3.5 Å) to correlate structure with charge mobility .
Q. How does substitution pattern affect cytotoxicity in anthracene derivatives like this compound?
- Biological Assays :
- DNA Intercalation : Use ethidium bromide displacement assays (IC₅₀ < 10 μM suggests strong binding) .
- Cell Viability : Test against cancer lines (e.g., HeLa, MCF-7) via MTT assay. Chloro groups enhance cytotoxicity but reduce selectivity; methoxy groups mitigate ROS generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
